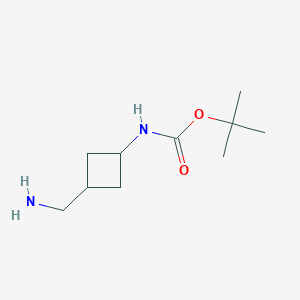

tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-4-7(5-8)6-11/h7-8H,4-6,11H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACDLXPYQWYTZLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90599998 | |

| Record name | tert-Butyl [3-(aminomethyl)cyclobutyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90599998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130369-10-7 | |

| Record name | tert-Butyl [3-(aminomethyl)cyclobutyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90599998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Reagents and Conditions

Mechanistic Insight :

-

Reduction : Cyclobutanone derivatives (e.g., 3-(tert-butoxycarbonyl)amino-1-chloro-4-phenyl-2-butanone) are reduced to secondary alcohols using NaBH₄ or DIBAH.

-

Protection : The resulting alcohol undergoes Boc protection using Boc₂O under mild acidic conditions (e.g., N-methylmorpholine) to yield the carbamate.

Example Protocol :

-

Step 1 : Dissolve 25 g of cyclobutanone in THF/EtOH (4:1). Add NaBH₄ (1.59 g) and stir at 0–5°C for 1 hour.

-

Step 2 : Adjust pH to 6.5 with NaOH, isolate the alcohol via extraction.

-

Step 3 : Treat the alcohol with Boc₂O (68.7 g) in ethyl acetate. Stir at 25°C for 3 hours and recrystallize.

Decarboxylative Amination

This method leverages intramolecular decarboxylation to form the cyclobutane ring with Boc protection.

Reaction Setup

| Parameter | Value | Outcome |

|---|---|---|

| Base | Cs₂CO₃ (1.0 equiv) | Facilitates decarboxylation |

| Solvent | Acetonitrile (MeCN) | Enhances solubility |

| Temperature | 100°C | Optimizes kinetics |

| Time | 1 hour | Balances yield and side reactions |

Procedure :

-

Substrate Preparation : Synthesize tert-butyl ((3-phenylpropanoyl)oxy)carbamate (1f).

-

Reaction : Heat 1f with Cs₂CO₃ in MeCN at 100°C for 1 hour. Quench with EtOAc and purify via chromatography.

Yield : 81% for tert-butyl ethylcarbamate analogs.

Industrial-Scale Synthesis

Optimized for large-scale production, this method emphasizes cost-effective reagents and scalable conditions.

Key Steps

| Step | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Reduction | Aluminum isopropoxide | Isopropyl alcohol, reflux | 80% | |

| Protection | Boc₂O | Ethyl acetate, RT | 93% |

Process :

-

Reduction : Dissolve chloromethyl ketone (100 g) in isopropyl alcohol with aluminum isopropoxide (35 g). Reflux for 3 hours.

-

Workup : Distill solvent, adjust pH to 3.0–4.0 with acetic acid, and recrystallize.

Chiral Resolution and Stereocontrol

Control of stereochemistry is critical for bioactive derivatives.

Stereochemical Outcomes

| Approach | Conditions | Diastereomeric Ratio | Reference |

|---|---|---|---|

| Asymmetric Reduction | NaBH₄, chiral catalyst | 95:5 (2R,3S)/(2S,3S) | |

| Boc Protection | Boc₂O, NaOH (pH 7) | >95% enantiomeric excess |

Example :

-

Asymmetric Reduction : Use DIBAH in toluene with chiral ligands to achieve high diastereoselectivity.

-

Boc Protection : Neutralize intermediates with NaOH (pH 7) to prevent epimerization.

Challenges and Optimization

Common Impurities

| Impurity | Source | Mitigation |

|---|---|---|

| Unprotected amines | Incomplete Boc protection | Use excess Boc₂O; monitor pH |

| Epimers | Racemization during reduction | Use chiral catalysts; low temps |

Yield Enhancement

-

Solvent Choice : Polar aprotic solvents (e.g., THF, MeCN) improve reagent solubility.

-

Base Selection : Cs₂CO₃ outperforms K₂CO₃ in decarboxylation reactions.

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Reductive Amination | High stereocontrol, scalable | Sensitive to moisture/temperature |

| Decarboxylative | Atom-economical, minimal steps | Requires Cs₂CO₃; limited scope |

| Industrial Synthesis | Cost-effective, high yield | Complex workup; aluminum residues |

Spectroscopic Validation

NMR and MS Data :

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbamate group to amines or other reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

- Synthesis of Complex Molecules: tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate is frequently used as an intermediate in the synthesis of more complex organic compounds. Its reactivity allows for various transformations, including oxidation, reduction, and substitution reactions.

- Reactions Involved:

- Oxidation: Can yield hydroxylated derivatives.

- Reduction: Capable of converting the carbamate group to an amine.

- Substitution Reactions: Nucleophilic substitution can replace the aminomethyl group with other functional groups.

Biological Applications

Biochemical Probes

- Interaction with Biological Macromolecules: The compound has been investigated for its ability to interact with enzymes and receptors, making it a candidate for biochemical probes. This interaction is facilitated by hydrogen bonding and electrostatic interactions, which can inhibit or modify enzyme activity.

- Therapeutic Potential: Research has explored its use as a precursor in drug development, particularly in creating compounds with enhanced metabolic stability compared to traditional tert-butyl derivatives .

Medicinal Chemistry

Drug Development

- Metabolic Stability: Studies indicate that modifications involving the replacement of the tert-butyl group can enhance metabolic stability. For instance, replacing some carbon-hydrogens with fluorine atoms has shown promising results in increasing the compound's resistance to metabolic degradation .

- Therapeutic Applications: The compound's unique structure allows it to be tailored for specific therapeutic targets, potentially leading to new treatments for various diseases.

Industrial Applications

Production of Specialty Chemicals

- Industrial Synthesis: The compound is utilized in the production of specialty chemicals and materials. Its synthesis on an industrial scale often involves optimizing yield and purity through advanced techniques like continuous flow reactors.

Case Studies

Case Study 1: Interaction with Enzymes

Research has demonstrated that this compound can effectively inhibit certain enzymes by forming stable complexes. This property is crucial for developing enzyme inhibitors that could lead to new therapeutic agents.

Case Study 2: Drug Development Process

In a recent study, researchers synthesized analogs of this compound to assess their pharmacokinetic profiles. The findings indicated that modifications to the tert-butyl group significantly improved metabolic stability without compromising biological activity, paving the way for further drug development efforts .

Mechanism of Action

The mechanism of action of tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the specific biological pathway. The presence of the carbamate group allows it to form stable interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes critical differences between tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate and analogous cyclobutylcarbamates:

Key Findings:

Stereochemical Impact : The cis isomer (CAS 871014-28-7) demonstrates superior conformational stability compared to the trans counterpart (CAS 871014-19-6), influencing target-binding affinity in neurological therapeutics .

Substituent Effects: Dibenzylamino derivative (CAS 1356087-56-3) exhibits acute oral toxicity (H302) and skin irritation (H315), likely due to its bulky aromatic groups . Aminoethyl analog (CAS 1032684-85-7) shows enhanced solubility in polar solvents, attributed to its extended amine side chain .

Synthetic Utility: The cyclobutylmethylamino propyl variant (CAS 1541862-84-3) is synthesized via efficient amination-reduction sequences, achieving yields up to 95% . Sulfonyl chloride derivatives (e.g., CAS 877964-32-4) are more reactive, serving as intermediates in sulfonamide coupling reactions .

Biological Activity

tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate, a compound with the molecular formula C11H22N2O2 and a molecular weight of 214.31 g/mol, is recognized for its potential biological activities, particularly in the field of medicinal chemistry. Its structure features a tert-butyl group, an aminomethyl substituent on a cyclobutyl ring, and a carbamate moiety, which collectively contribute to its reactivity and biological interactions.

The unique structural characteristics of this compound allow it to engage in various biochemical interactions. The compound acts as a nucleophile and can participate in substitution reactions that may influence enzyme activities and receptor binding affinities. Its ability to form hydrogen bonds with biological molecules is significant for its potential pharmacological applications.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of drug development. It serves as an intermediate in synthesizing various pharmaceuticals and has shown promise in modulating enzyme mechanisms and protein interactions.

- Enzyme Interaction : The compound's structural features enable it to interact with enzymes, potentially altering their activity through competitive inhibition or allosteric modulation.

- Protein Binding : Its capacity to form hydrogen bonds allows it to bind effectively to proteins, influencing their conformation and function.

Case Studies

- Synthesis and Activity Correlation : A study highlighted the synthesis of several analogues based on the lead compound this compound, focusing on structural requirements for biological activity. The modifications made to the core structure were assessed for their impact on enzyme inhibition and cellular potency against various cancer cell lines .

- Antitumor Activity : In vitro studies demonstrated that derivatives of this compound exhibited significant antiproliferative effects against multiple myeloma cell lines, with IC50 values indicating effective inhibition at low concentrations .

- P-glycoprotein Modulation : Research has shown that related compounds can modulate P-glycoprotein (P-gp) activity, which is crucial for drug transport and resistance mechanisms in cancer therapy. The ability of these compounds to reverse drug resistance highlights their therapeutic potential .

Comparative Analysis of Related Compounds

The following table summarizes some related compounds and their notable features:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| tert-Butyl carbamate | C5H11NO2 | Simpler structure, lacks cyclobutyl group |

| tert-Butyl-N-methylcarbamate | C7H15NO2 | Methyl group instead of aminomethyl |

| tert-Butyl [1-(hydroxymethyl)cyclobutyl]carbamate | C10H19NO3 | Hydroxymethyl group instead of aminomethyl |

| tert-Butyl N-[1-(4-aminophenyl)cyclobutyl]carbamate | C15H22N2O2 | Contains a phenyl group, enhancing biological interactions |

| tert-Butyl N-[3-(aminomethyl)-1-fluorocyclobutyl]methylcarbamate | C11H21FN2O2 | Fluorinated cyclobutyl ring alters reactivity |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves reacting 3-(aminomethyl)cyclobutylamine with tert-butyl chloroformate under basic conditions (e.g., triethylamine) in inert atmospheres at 0–5°C to minimize side reactions like over-carbamoylation . Yield optimization requires stoichiometric control (1:1.2 molar ratio of amine to chloroformate) and slow reagent addition. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) achieves >95% purity .

Q. How should researchers handle stability and storage of this compound to prevent degradation?

- Methodological Answer : Store at –20°C in airtight, light-protected containers under nitrogen. Stability tests indicate decomposition at >40°C or in acidic/basic conditions, releasing CO₂ and regenerating the amine . Pre-use analysis via TLC or HPLC is recommended to confirm integrity.

Q. What spectroscopic techniques are critical for structural confirmation?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include tert-butyl singlet (~1.4 ppm for CH₃) and carbamate carbonyl (~155 ppm). Cyclobutyl protons appear as complex splitting patterns (δ 2.5–3.5 ppm) .

- IR : Carbamate C=O stretch ~1700 cm⁻¹ and NH stretches ~3300 cm⁻¹ .

- HRMS : Confirm molecular ion [M+H]⁺ matching C₁₁H₂₁N₂O₂ (theoretical m/z 229.1547) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, reactivity)?

- Methodological Answer : Discrepancies arise from varying experimental conditions. For example:

- Solubility : LogP calculations (e.g., XLogP3) predict moderate hydrophobicity (~1.5), but experimental solubility in DMSO (25 mM) vs. water (<0.1 mM) should be validated via nephelometry .

- Reactivity : Conflicting hydrolysis rates in acidic media may stem from trace water content. Use Karl Fischer titration to quantify H₂O in solvents and monitor reactions via in-situ FTIR .

Q. What strategies are recommended for studying its mechanism of action in enzyme inhibition?

- Methodological Answer :

- Molecular Docking : Use software (AutoDock Vina) to model interactions between the carbamate moiety and enzyme active sites (e.g., serine proteases). Focus on hydrogen bonding with catalytic residues (e.g., Ser195 in chymotrypsin) .

- Kinetic Assays : Measure inhibition constants (Kᵢ) via fluorogenic substrates. Pre-incubate enzyme with compound (0–100 µM) and monitor activity loss over time .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- QSAR Models : Train models using descriptors like topological polar surface area (TPSA) and H-bond donor/acceptor counts. Validate with in vitro cytotoxicity data (IC₅₀) from analogues .

- DFT Calculations : Optimize cyclobutyl ring conformation (e.g., chair vs. boat) to predict steric effects on target binding .

Q. What experimental designs address low reproducibility in biological assays?

- Methodological Answer :

- Standardized Protocols : Use fixed cell lines (e.g., HEK293) and control for batch-to-buffer variability (e.g., PBS pH 7.4 ± 0.1). Include internal controls (e.g., known inhibitors) in each assay plate .

- Data Normalization : Express activity as % inhibition relative to vehicle-treated controls, with triplicate technical replicates and three biological replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.